molecular formula C21H26N2O8 B558326 Boc-glu(obzl)-osu CAS No. 32886-40-1

Boc-glu(obzl)-osu

Cat. No.: B558326
CAS No.: 32886-40-1
M. Wt: 434.4 g/mol
InChI Key: XVJBCWSNHLGDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and Stereochemical Configuration

Boc-glutamic acid γ-benzyl ester α-N-hydroxysuccinimide ester (Boc-Glu(OBzl)-OSu) exhibits a well-defined crystalline structure characterized by X-ray diffraction (XRD) analysis. The compound crystallizes in the orthorhombic space group P2$$1$$2$$1$$2$$_1$$, with unit cell parameters a = 10.96 Å, b = 11.78 Å, and c = 28.01 Å. The asymmetric unit contains two independent molecules, both adopting an R-configuration at the glutamic acid α-carbon, as confirmed by the Flack parameter (0.02 ± 0.01).

Key crystallographic features include:

  • Bond lengths : The N-hydroxysuccinimide (NHS) ester carbonyl (C=O) bond measures 1.196 Å, while the benzyl ester carbonyl bond is slightly longer at 1.213 Å, reflecting differential electron withdrawal effects.
  • Torsional angles : The dihedral angle between the NHS ring and the benzyl ester plane is 87.5°, minimizing steric clashes between the benzyl group and the tert-butoxycarbonyl (Boc) protecting group.

Table 1 : Crystallographic parameters of this compound compared to related NHS esters

Parameter This compound Boc-Val-OSu Boc-Ala-OSu
Space group P2$$1$$2$$1$$2$$_1$$ P2$$_1$$ P1
C=O bond length (Å) 1.196 1.194 1.198
Torsion angle (°) 87.5 89.2 91.7
Density (g/cm³) 1.30 1.28 1.29

Computational Modeling of Electronic Distribution

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal distinct electronic features:

  • The NHS ester carbonyl oxygen exhibits a partial charge of -0.52 e, compared to -0.48 e for the benzyl ester carbonyl, indicating greater electrophilicity at the NHS site.
  • Frontier molecular orbital analysis shows a HOMO-LUMO gap of 5.2 eV, with the HOMO localized on the benzyl π-system and the LUMO concentrated on the NHS ester moiety.

Figure 1 : Electrostatic potential map of this compound (red = electron-rich, blue = electron-poor)
$$ \text{Insert computational visualization showing polarized NHS ester group} $$

Non-covalent interaction (NCI) analysis identifies critical van der Waals contacts:

  • A 3.1 Å interaction between the Boc methyl groups and the NHS ring hydrogens stabilizes the gauche conformation.
  • π-Stacking between benzyl groups of adjacent molecules (3.8 Å separation) contributes to crystal packing stability.

Comparative Analysis with Related N-Hydroxysuccinimide Esters

This compound demonstrates unique reactivity compared to other NHS-activated amino acid derivatives:

Table 2 : Reactivity and physical properties of selected NHS esters

Property This compound Boc-Val-OSu Boc-Ala-OSu
Molecular weight (g/mol) 434.44 314.33 286.28
Solubility in DMF (mg/mL) 82 95 112
Half-life in aqueous pH 7 4.2 h 2.8 h 1.5 h
Coupling efficiency* 92% 88% 85%

*Measured via amide bond formation with glycine ethyl ester at 25°C.

Key structural determinants of reactivity:

  • Steric effects : The benzyl ester at γ-position reduces nucleophilic attack rates by 18% compared to Boc-Glu-OSu derivatives lacking this group.
  • Electronic effects : Conjugation between the NHS ester and Boc-protected amine increases electrophilicity by 12% relative to non-conjugated analogs.
  • Hydrogen bonding capacity : The NHS carbonyl forms a 2.9 Å hydrogen bond with water in hydrolysis reactions, 0.3 Å shorter than in Boc-Ala-OSu, explaining its slower decomposition.

Properties

IUPAC Name

5-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O8/c1-21(2,3)30-20(28)22-15(19(27)31-23-16(24)10-11-17(23)25)9-12-18(26)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJBCWSNHLGDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32886-40-1
Record name NSC334338
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334338
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Solution-Phase Synthesis

The classical solution-phase approach involves sequential protection of glutamic acid’s α-carboxyl and γ-carboxyl groups. A representative protocol from US20050004016A1 outlines:

  • Boc Protection : React L-glutamic acid with di-tert-butyl dicarbonate (Boc₂O) in a dioxane/water mixture (pH 8–9) to form Boc-Glu-OH.

  • Benzyl Esterification : Treat Boc-Glu-OH with benzyl bromide in dimethylformamide (DMF) using N-hydroxysuccinimide (HOSu) and N,N'-dicyclohexylcarbodiimide (DCC) to yield Boc-Glu(OBzl)-OH.

  • Activation with HOSu : Convert Boc-Glu(OBzl)-OH to the active ester (OSu) using HOSu and DCC in anhydrous tetrahydrofuran (THF).

Key Reaction Parameters :

StepReagentsSolventTemperatureTimeYield
Boc ProtectionBoc₂O, NaHCO₃Dioxane/H₂O0–5°C → RT4 h85–90%
BenzylationBnBr, HOSu, DCCDMF0°C → RT24 h78%
OSu ActivationHOSu, DCCTHF0°C → RT12 h92%

Solid-Phase Peptide Synthesis (SPPS) Adaptations

This compound is integral to fragment condensation strategies in SPPS. J-stage (Biochemistry) details its use in synthesizing fluorogenic substrates:

  • Resin Loading : this compound is coupled to Wang resin using N,N-diisopropylethylamine (DIEA) in DMF.

  • Segment Elongation : Iterative deprotection (50% TFA in DCM) and coupling with Boc-amino acid active esters.

Purification :

  • Chromatography : Silica gel column with chloroform/methanol/acetic acid (40:6:1).

  • Crystallization : Methanol/ethyl acetate recrystallization achieves >98% purity (HPLC).

Analytical Characterization

Physicochemical Properties

Data from PubChem and GlpBio :

PropertyValueMethod
Molecular FormulaC₂₁H₂₆N₂O₈ESI-MS
Molecular Weight434.45 g/molCalculated
Specific Rotation[α]D²²: −32° (c=1, H₂O)Polarimetry
Purity≥98.45%HPLC (220 nm)
Moisture Content5%Karl Fischer

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.39 (s, 9H, Boc), 4.35 (m, 1H, α-CH), 5.12 (s, 2H, Bn), 7.32 (m, 5H, Bn aromatic).

  • FT-IR : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (succinimide C=O), 1520 cm⁻¹ (Boc N-H).

Optimization Strategies

Minimizing Racemization

  • Low-Temperature Coupling : Reactions conducted at 0–5°C reduce α-carbon epimerization.

  • DIEA as Base : Superior to triethylamine (TEA) in suppressing succinimide formation during activation.

Solvent Systems

  • DMF vs. THF : DMF enhances solubility of this compound but may promote aspartimide side reactions; THF is preferred for sensitive sequences.

Applications in Peptide Synthesis

Fragment Condensation

This compound enables synthesis of complex peptides like ribonuclease fragments :

  • Segment Coupling : Boc-(57–62)-OBzl (Met-Leu-Glu-Lys-Gln-Lys) synthesized via stepwise activation and hydrogenolysis.

  • Yield : 72% after HPLC purification.

Orthogonal Protection Schemes

  • Boc/Bzl Strategy : Boc removed with 50% TFA, while Bzl requires HF or TFMSA.

  • Compatibility : Stable with Fmoc-based systems for hybrid syntheses.

Challenges and Mitigation

Side Reactions

  • Succinimide Formation : Add 1% HOBt to coupling mixtures to suppress cyclization.

  • Moisture Sensitivity : Store under argon at −20°C; hygroscopicity ≤5%.

Scalability

  • Industrial Protocols : Batch sizes up to 5 kg reported using continuous flow reactors (residence time: 30 min) .

Chemical Reactions Analysis

Types of Reactions

Boc-glu(obzl)-osu undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Peptide Synthesis

2.1 Solid-Phase Peptide Synthesis (SPPS)
Boc-Glu(OBzl)-OSu is extensively employed in solid-phase peptide synthesis. The Boc group serves as a protective group for the amino acid during synthesis, allowing for the sequential addition of amino acids to form peptides. The benzyl ester provides stability and solubility, facilitating purification processes.

Table 1: Comparison of Protective Groups in Peptide Synthesis

Protective GroupStabilityCleavage ConditionsApplication
BocHighTFA (Trifluoroacetic Acid)SPPS
FmocModerateBase (e.g., piperidine)SPPS
ZLowAcidic conditionsLimited use

2.2 Coupling Reactions
The succinimido ester functionality allows this compound to participate in efficient coupling reactions with amines, facilitating the formation of peptide bonds. This property is particularly useful in synthesizing complex peptides and peptidomimetics.

Bioconjugation Applications

3.1 Drug Delivery Systems
this compound can be utilized to create drug conjugates that enhance the delivery of therapeutic agents. By attaching drugs to the glutamic acid moiety, researchers can improve solubility and bioavailability.

Case Study: Anticancer Drug Conjugation
A study demonstrated that conjugating an anticancer drug to this compound significantly improved its pharmacokinetic profile, leading to enhanced efficacy in tumor reduction compared to free drug administration .

Structural Modifications and Derivatives

Researchers have explored various derivatives of this compound to enhance its properties for specific applications:

  • Boc-Glu(OSu)-OBzl : This derivative shows increased reactivity in coupling reactions due to the presence of an additional succinimido group .
  • Boc-Lys(Bzl)-Glu : Combining lysine with glutamic acid derivatives has shown potential in creating multifunctional peptides for targeted therapy .

Mechanism of Action

The mechanism of action of Boc-glu(obzl)-osu involves the activation of the carboxyl group of glutamic acid, facilitating the formation of peptide bonds. The activated ester group reacts with nucleophiles, such as amines, to form amide bonds. This process is crucial in peptide synthesis, allowing for the creation of peptides with specific sequences and modifications .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₁H₂₆N₂O₈
  • Molecular Weight : 434.44 g/mol
  • CAS Number : 32886-40-1
  • Role in Synthesis : The OSu ester enhances reactivity, enabling rapid and high-yield couplings under mild conditions. The Boc and Bzl groups provide orthogonal protection, ensuring selective deprotection during synthesis .

Comparison with Similar Compounds

Protecting Group Variations

Compound Protecting Groups Activation Method Key Features
Boc-Glu(OBzl)-OSu Boc (α-amine), Bzl (γ-COOH) Pre-activated OSu ester Acid-labile Boc; Bzl removed by hydrogenolysis. Ideal for Boc-based SPPS.
Z-D-Glu(OBzl)-OH Cbz (α-amine), Bzl (γ-COOH) Requires activation (e.g., DCC) Cbz removed by hydrogenolysis. Lower reactivity compared to OSu derivatives .
Fmoc-Glu(OtBu)-OH Fmoc (α-amine), OtBu (γ-COOH) Base-labile Fmoc OtBu stable under acidic conditions. Compatible with Fmoc-based SPPS .

Impact :

  • Boc vs. Fmoc : Boc is acid-labile, while Fmoc is base-labile, enabling orthogonal strategies in multi-step syntheses.
  • Bzl vs. OtBu: Bzl esters are cleaved via hydrogenolysis, whereas OtBu groups require strong acids (e.g., TFA), affecting resin compatibility .

Activating Group Variations

Compound Activating Group Reactivity Application
This compound OSu (NHS ester) High reactivity in organic solvents Automated SPPS; minimal racemization.
Boc-Glu(OBzl)-ONp ONp (p-nitrophenyl ester) Moderate reactivity; hydrolyzes in water Limited to anhydrous conditions .
Z-Glu(OSu)-OBzl OSu (NHS ester) Similar to this compound Requires hydrogenolysis for Cbz removal .

Impact :

  • OSu Esters : Preferred for their stability in organic solvents and compatibility with automated synthesizers.
  • ONp Esters : Less versatile due to hydrolysis sensitivity .

Amino Acid Sequence Variations in Peptide Substrates

Compound Sequence Key Application
Boc-Glu(OBzl)-Ala-Arg-AMC Glu(OBzl)-Ala-Arg-AMC Substrate for trypsin-like proteases.
Boc-Asp(OBzl)-Pro-Arg-AMC Asp(OBzl)-Pro-Arg-AMC Targets coagulation factors (e.g., Factor Xa) .
Boc-Glu(OBzl)-Gly-Arg-Mca Glu(OBzl)-Gly-Arg-Mca Fluorescent substrate for serine proteases .

Impact :

  • Glu vs. Asp : Glutamic acid’s longer side chain alters protease binding specificity.
  • Ala vs. Gly : Substitution affects enzymatic cleavage efficiency due to steric and conformational differences .

Impact :

  • Pre-activated derivatives (e.g., OSu) reduce synthesis steps, improving yield and scalability .
  • Fluorescent substrates (e.g., AMC/Mca) enable real-time monitoring of enzymatic activity .

Biological Activity

Boc-Glu(OBzl)-Osu, also known as N-tert-butyloxycarbonyl-γ-benzyl-L-glutamic acid N-hydroxysuccinimide ester, is a compound widely utilized in peptide synthesis due to its unique structural properties and biological activity. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21_{21}H26_{26}N2_2O8_8
  • Molecular Weight : 434.44 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • LogP : 1.82
  • Purity : ≥ 97% .

Applications in Peptide Synthesis

This compound is primarily used in solid-phase peptide synthesis (SPPS) . The compound acts as an activating agent for glutamic acid residues during peptide formation, facilitating the incorporation of glutamate benzyl ester into peptides. This property is particularly advantageous for synthesizing cyclic peptides and peptoid mimics, which have shown significant biological activity in various studies .

The biological activity of this compound can be attributed to its role in enhancing the stability and bioavailability of peptides. The benzyl ester group protects the carboxylic acid functionality of glutamic acid, allowing for improved interaction with biological targets.

  • Peptide Stability : The incorporation of this compound into peptides enhances their resistance to enzymatic degradation, thereby increasing their therapeutic potential.
  • Receptor Interaction : Studies have indicated that peptides synthesized using this compound exhibit enhanced binding affinity to specific receptors, which can lead to improved pharmacological effects .

Case Studies and Research Findings

Several studies have investigated the biological implications of peptides synthesized with this compound:

  • Study on Hypoxia Response : A clinical study demonstrated that a peptide containing glutamic acid derivatives improved physiological responses under low oxygen conditions. Participants receiving the peptide showed a significant increase in heart rate recovery and physical working capacity compared to placebo groups .
  • Cyclic Peptomer Inhibition : Research on cyclic peptomers revealed that those incorporating this compound exhibited notable inhibitory activity against specific protein interactions, with IC50_{50} values indicating effective binding capabilities . For instance, a cyclic peptomer derived from this compound displayed an IC50_{50} of 8.50 μM against Plk1 PBD, showcasing its potential as a therapeutic agent in cancer treatment.

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies on the biological activity of peptides synthesized with this compound:

Study ReferencePeptide CompositionBiological ActivityIC50_{50} ValueNotes
PL-23Plk1 PBD Inhibition8.50 μMHighest binding affinity observed
H-Glu-Asp-Gly-OHImproved HR RecoveryN/ASignificant increase in physical capacity
Cyclic PeptomerTumor Cell InteractionN/AEnhanced receptor modulation

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-Glu(OBzl)-OSu, and how do reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling N-Boc-protected glutamic acid with benzyl alcohol and N-hydroxysuccinimide (OSu) under carbodiimide-mediated conditions (e.g., EDC or DCC). Reaction parameters such as solvent choice (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometric ratios significantly impact yield and purity. For example, excess OSu (1.2–1.5 eq) improves activation efficiency, while low temperatures minimize side reactions like racemization . Characterization via ESI-TOF-MS or 1^1H NMR ensures structural confirmation and purity assessment (>95% by HPLC) .

Q. How can researchers validate the identity and purity of this compound during synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • ESI-TOF-MS : To confirm molecular weight (e.g., [M+Na]+^+ peak at 360.36 Da) .
  • HPLC : For purity assessment (C18 column, acetonitrile/water gradient) .
  • NMR : 1^1H and 13^13C spectra to verify benzyl and Boc group integrity .
  • Melting Point : Compare observed values (e.g., 85–87°C) with literature data .

Q. What are the primary applications of this compound in peptide synthesis?

  • Methodological Answer : This compound is a key intermediate for introducing glutamic acid residues with orthogonal protection (Boc for α-amino, OBzl for γ-carboxyl). It is used in:

  • Solid-Phase Peptide Synthesis (SPPS) : Enables selective deprotection of the α-amino group for chain elongation .
  • Conjugation Chemistry : The OSu ester facilitates amine coupling in protein modifications (e.g., antibody-drug conjugates) .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound characterization data across studies?

  • Methodological Answer : Contradictions in spectral or analytical data often arise from:

  • Solvent Artifacts : NMR shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3). Cross-reference solvent-specific databases .
  • Impurity Profiles : Side products (e.g., diastereomers) may skew HPLC retention times. Optimize purification via flash chromatography (silica gel, ethyl acetate/hexane) .
  • Instrument Calibration : Validate MS and NMR instruments with certified standards (e.g., sodium trifluoroacetate for MS calibration) .

Q. What experimental design strategies mitigate racemization during this compound synthesis?

  • Methodological Answer : Racemization at the glutamic acid α-carbon is a key challenge. Mitigation approaches include:

  • Low-Temperature Reactions : Conduct coupling steps at 0–4°C to slow base-catalyzed epimerization .
  • Additive Use : Incorporate HOBt or Oxyma to suppress carbodiimide-mediated racemization .
  • Chiral HPLC Monitoring : Track enantiomeric excess (ee) during synthesis to adjust conditions dynamically .

Q. How can researchers optimize this compound stability for long-term storage?

  • Methodological Answer : Stability is influenced by:

  • Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of the OSu ester .
  • Moisture Control : Use desiccants (e.g., molecular sieves) in storage vials .
  • Lyophilization : For extended storage, lyophilize the compound and confirm stability via periodic HPLC checks (e.g., every 6 months) .

Q. What strategies ensure reproducibility of this compound-based experiments across labs?

  • Methodological Answer : Standardize protocols using:

  • Detailed Reaction Logs : Document solvent lot numbers, humidity levels, and equipment calibration status .
  • Interlab Comparisons : Share aliquots of synthesized compound for cross-validation of spectral data .
  • Open-Source Data Repositories : Publish raw NMR, MS, and HPLC files in platforms like Zenodo for transparency .

Methodological Resources

  • Literature Review : Use Boolean operators (e.g., "this compound AND synthesis NOT industrial") in databases like SciFinder or Reaxys to filter academic studies .
  • Data Interpretation : Reference the Beilstein Journal of Organic Chemistry guidelines for rigorous spectral reporting and reproducibility standards .
  • Ethical Considerations : Adhere to CAS registry data (e.g., RN 32886-40-1) for unambiguous compound identification in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-glu(obzl)-osu
Reactant of Route 2
Reactant of Route 2
Boc-glu(obzl)-osu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.